Selectivity Profile: UK 34787 vs. Cyclooxygenase and Prostacyclin Synthetase
UK 34787 demonstrates high selectivity for thromboxane synthetase over cyclooxygenase and prostacyclin synthetase. Unlike non-selective COX inhibitors such as aspirin or indomethacin, UK 34787 does not appreciably inhibit these enzymes [1]. This selective profile is critical for experiments requiring isolated inhibition of thromboxane A2 synthesis without altering the production of other prostanoids like prostacyclin (PGI2) [2].
| Evidence Dimension | Enzyme Inhibition (Selectivity) |
|---|---|
| Target Compound Data | Little or no activity against cyclooxygenase or prostacyclin synthetase. |
| Comparator Or Baseline | Aspirin (irreversible COX-1 inhibitor) and Indomethacin (non-selective COX inhibitor) |
| Quantified Difference | Qualitative difference: UK 34787 spares COX and PGI2 synthase, whereas aspirin and indomethacin block COX activity [1]. |
| Conditions | Human platelet enzyme assays |
Why This Matters
This selectivity avoids confounding effects from altered prostacyclin production, a critical limitation of NSAIDs in cardiovascular models, enabling precise mechanistic dissection of thromboxane's role.
- [1] Heptinstall, S., Bevan, J., Cockbill, S. R., Fox, S. C., Hanley, S. P., & Luqmani, R. (1983). Inhibition of thromboxane synthesis and of arachidonate-induced platelet behaviour in platelets from different individuals. British Journal of Clinical Pharmacology, 15(Suppl 1), 31S-37S. View Source
- [2] Moncada, S., & Vane, J. R. (1979). Pharmacology and endogenous roles of prostaglandin endoperoxides, thromboxane A2, and prostacyclin. Pharmacological Reviews, 30(3), 293-331. View Source
